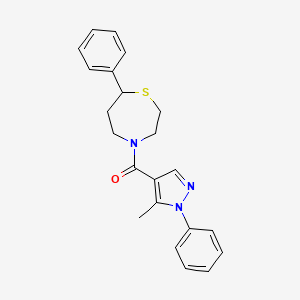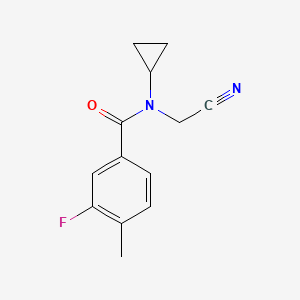![molecular formula C27H17BrClNO3 B2574853 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-50-5](/img/structure/B2574853.png)
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamides, which includes “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The structure is complex, with multiple functional groups contributing to its chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” include its molecular weight, which is 518.79. Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Antimicrobial Activity
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide: and its derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . The ability to combat drug-resistant pathogens makes these compounds valuable in the development of new antimicrobial therapies.
Anticancer Properties
Research has indicated that certain derivatives of this compound exhibit significant antiproliferative effects, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) . This suggests potential applications in cancer treatment, especially in targeting specific cancer cell types.
Molecular Docking Studies
The molecular docking studies of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide derivatives have demonstrated good binding scores within the binding pockets of selected protein databases . This indicates that these compounds could serve as lead compounds for rational drug design, aiding in the creation of more effective pharmaceuticals.
Antioxidant Activity
Benzamide derivatives, including those related to 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide , have been evaluated for their antioxidant properties . These compounds have shown varying degrees of total antioxidant, free radical scavenging, and metal chelating activities, which are crucial in preventing oxidative stress-related diseases.
Antibacterial Activities
In addition to their antimicrobial properties, these compounds have been specifically tested for their antibacterial efficacy. They have shown differing degrees of inhibitory activity against various bacteria, which could be further explored for therapeutic applications .
Potential Drug Discovery
The pharmacological activities of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide derivatives make them prospective candidates in drug discovery. Their potential to act as antimicrobial, anticancer, and antioxidant agents opens up avenues for the development of new drugs with novel modes of action .
properties
IUPAC Name |
4-benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17BrClNO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDZOCYYMAHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)


![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)
![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)



![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)